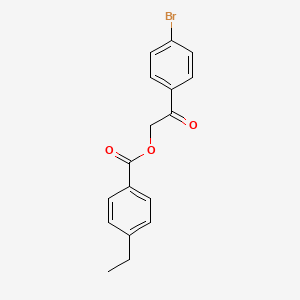
2-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and an ethylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-ethylbenzoic acid+2-(4-bromophenyl)-2-oxoethanolH2SO42-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-ethylbenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products
Nucleophilic substitution: Products include substituted phenyl derivatives.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are 4-ethylbenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the ester moiety can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 4-ethylbenzoate
- 2-(4-fluorophenyl)-2-oxoethyl 4-ethylbenzoate
- 2-(4-methylphenyl)-2-oxoethyl 4-ethylbenzoate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 4-ethylbenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or methyl groups, which can lead to different interactions with biological targets and reagents.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-ethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-2-12-3-5-14(6-4-12)17(20)21-11-16(19)13-7-9-15(18)10-8-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQIWUFUXJACIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
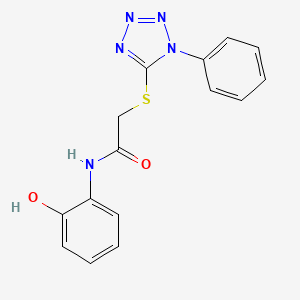
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5720868.png)
![(17E)-17-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B5720873.png)
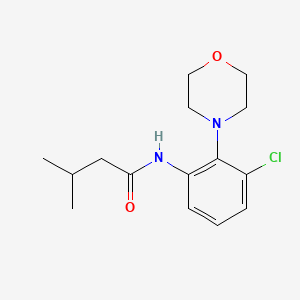
![5-(5-CHLOROTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5720888.png)
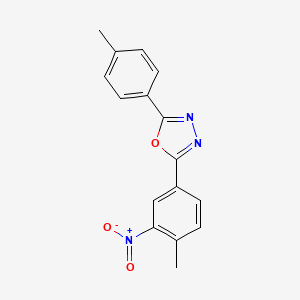
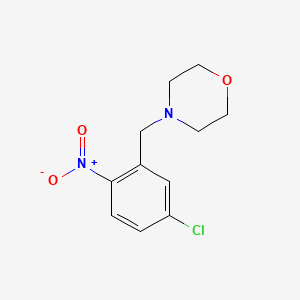
![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
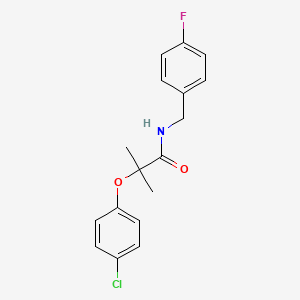
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
![2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B5720920.png)
